![molecular formula C28H21N3O3S B289944 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one](/img/structure/B289944.png)
7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using a unique method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one is still under investigation. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one in lab experiments include its unique structure, which makes it a promising candidate for various research applications. However, limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in the treatment of various diseases. Additionally, research can be conducted to improve its solubility in water, which can increase its utility in lab experiments.
Métodos De Síntesis
The synthesis of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one involves the reaction of 2-aminothiophenol with furfural and 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a cyclization reaction using ammonium acetate and acetic acid. The final compound is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
The unique structure of 7-(2-furyl)-9-(4-methoxyphenyl)-5,6,9,10-tetrahydrobenzo[h]pyrimido[4',5':4,5]thieno[2,3-b]quinolin-11(8H)-one has made it a promising candidate for various scientific research applications. This compound has been studied extensively for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also shown potential in the treatment of neurological disorders and as a diagnostic tool for various diseases.
Propiedades
Fórmula molecular |
C28H21N3O3S |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-6-(4-methoxyphenyl)-10-thia-5,7,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4(9),12,14,16,18-heptaen-8-one |
InChI |
InChI=1S/C28H21N3O3S/c1-33-17-11-8-16(9-12-17)26-29-24-22-21(20-7-4-14-34-20)19-13-10-15-5-2-3-6-18(15)23(19)30-28(22)35-25(24)27(32)31-26/h2-9,11-12,14,26,29H,10,13H2,1H3,(H,31,32) |
Clave InChI |
LSFNHNVFOPHUKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=NC5=C(CCC6=CC=CC=C65)C(=C34)C7=CC=CO7 |
SMILES canónico |
COC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=C5CCC6=CC=CC=C6C5=N4)C7=CC=CO7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)
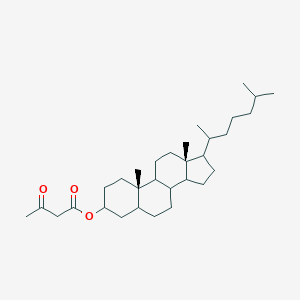
![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
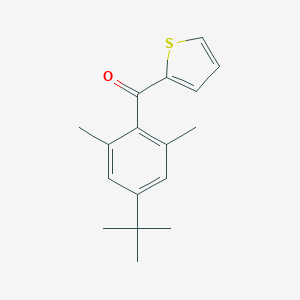
![diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)
![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)
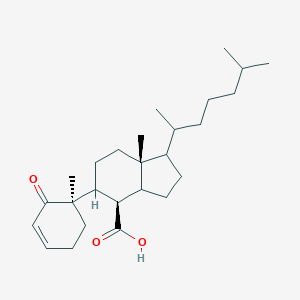
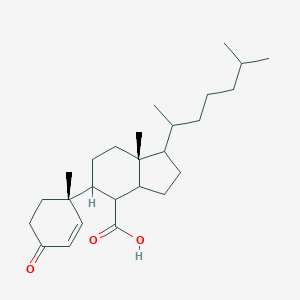
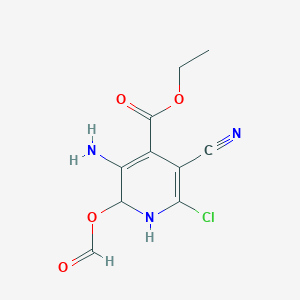

![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)